2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The interaction of Oprea1_731437 with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may induce various molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-oxadiazole derivatives, to which Oprea1_731437 belongs, have been shown to interact with various enzymes and proteins
Cellular Effects
It has been suggested that 1,3,4-oxadiazole derivatives may have antimicrobial properties . Therefore, it is possible that Oprea1_731437 could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring often show antimicrobial and anticancer properties.
Uniqueness: 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is unique due to the combination of the pyridine and oxadiazole rings with the acetamide group, which may enhance its biological activity and specificity compared to other similar compounds .
Biological Activity
The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O2S, with a molecular weight of approximately 238.28 g/mol. The structure features a pyridine ring and an oxadiazole moiety linked by a sulfanyl group, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of oxadiazoles have shown significant inhibitory effects on various cancer cell lines.
- Case Study : A derivative similar to this compound was evaluated against cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values were found to be remarkably low (around 1.18 µM), indicating potent anticancer activity compared to standard drugs like staurosporine .
Compound Name | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | HEPG2 | 1.18 ± 0.14 | |
Similar Derivative | MCF7 | 0.2757357 | |
Standard Drug (Erlotinib) | - | 0.41785 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that certain oxadiazole derivatives inhibited bacterial growth significantly, showcasing their potential as antimicrobial agents .
Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | < 10 µg/mL | |
Antifungal | Candida albicans | < 25 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways .
- Molecular Docking Studies : Computational analyses suggest strong binding affinities with target proteins, which supports its potential as a lead compound for drug development .
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMGFUGBMGHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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